molecular formula C21H18ClN3O3S B256699 N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

Cat. No. B256699
M. Wt: 427.9 g/mol
InChI Key: DLVMPUBZBIEDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea, commonly known as SU6656, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. SU6656 has shown promising results in preclinical studies, and its potential as a therapeutic agent in cancer treatment is currently being investigated.

Mechanism of Action

SU6656 is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. SU6656 binds to the ATP-binding site of Src kinases, preventing their activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, SU6656 has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombotic disorders. SU6656 has also been shown to inhibit the activity of other protein kinases, such as FAK and JAK, which play a role in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of SU6656 is its high potency and specificity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes and diseases. However, one limitation of SU6656 is its potential off-target effects on other protein kinases. It is important to use appropriate controls and confirm the specificity of SU6656 in each experiment.

Future Directions

There are several future directions for the study of SU6656. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the investigation of the role of Src kinases in other diseases, such as osteoporosis and Alzheimer's disease. Additionally, the combination of SU6656 with other anti-cancer agents is being explored as a potential strategy to improve cancer treatment outcomes.

Synthesis Methods

The synthesis of SU6656 involves the reaction of 4-chlorophenyl isocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenylamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The synthesis of SU6656 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

SU6656 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. SU6656 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea

InChI

InChI=1S/C21H18ClN3O3S/c22-16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)29(27,28)25-14-13-15-3-1-2-4-20(15)25/h1-12H,13-14H2,(H2,23,24,26)

InChI Key

DLVMPUBZBIEDLJ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.